molecular formula C14H16O B14292846 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one CAS No. 116514-13-7

3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one

Cat. No.: B14292846
CAS No.: 116514-13-7
M. Wt: 200.28 g/mol
InChI Key: YVXAYFJTZLTKER-UHFFFAOYSA-N
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Description

3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its hexahydroanthracene core structure, which is partially hydrogenated, and a ketone functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one typically involves the hydrogenation of anthracene derivatives. One common method includes the catalytic hydrogenation of anthracene in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction can be represented as follows:

[ \text{Anthracene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying hydrogenation reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one.

    Tetrahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms added compared to this compound.

    Hexahydroanthracene: A fully hydrogenated derivative without the ketone functional group.

Uniqueness

This compound is unique due to its specific hydrogenation pattern and the presence of a ketone functional group

Properties

CAS No.

116514-13-7

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

3,4,4a,5,10,10a-hexahydro-2H-anthracen-1-one

InChI

InChI=1S/C14H16O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-2,5,9-10,12H,3-4,6-8H2

InChI Key

YVXAYFJTZLTKER-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC=CC=C3C=C2C(=O)C1

Origin of Product

United States

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